molecular formula C12H17ClFN B1442483 (S)-3-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 745822-33-7

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No.: B1442483
CAS No.: 745822-33-7
M. Wt: 229.72 g/mol
InChI Key: MVDNGUDOVPBOPT-MERQFXBCSA-N
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Description

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Fluorobenzyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 4-fluorobenzyl chloride.

    Nucleophilic Substitution: The piperidine undergoes nucleophilic substitution with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 4-(4-fluorobenzyl)piperidine.

    Resolution: The racemic mixture of 4-(4-fluorobenzyl)piperidine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.

    Hydrochloride Formation: The desired enantiomer, (S)-4-(4-fluorobenzyl)piperidine, is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Scientific Research Applications

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: A closely related compound with similar chemical structure but without the hydrochloride salt.

    4-(4-Chlorobenzyl)piperidine: A similar compound where the fluorine atom is replaced by chlorine.

    4-(4-Methylbenzyl)piperidine: A compound with a methyl group instead of a fluorine atom on the benzyl ring.

Uniqueness

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

(3S)-3-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDNGUDOVPBOPT-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 2
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 3
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 4
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 5
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 6
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride

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